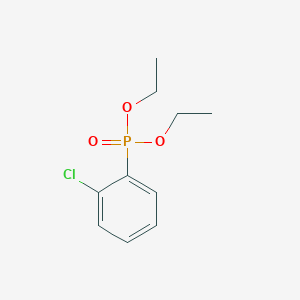
N-Pivaloyl-4-bromoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pivaloyl-4-bromoindole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a pivaloyl group attached to the nitrogen atom of the indole ring and a bromine atom at the 4-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Pivaloyl-4-bromoindole typically involves the reaction of 4-bromoindole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Pivaloyl-4-bromoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions: The indole ring can undergo cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles with different functional groups at the 4-position.
Oxidation and Reduction Reactions: Products include oxidized or reduced indole derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: N-Pivaloyl-4-bromoindole is used as a building block in organic synthesis to create more complex molecules. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties enable the development of materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of N-Pivaloyl-4-bromoindole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pivaloyl group and bromine atom contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the derivative being studied .
Comparación Con Compuestos Similares
N-Pivaloylindole: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Bromoindole: Lacks the pivaloyl group, affecting its chemical properties and applications.
N-Pivaloyl-5-bromoindole: Similar structure but with the bromine atom at the 5-position, leading to different chemical behavior.
Uniqueness: N-Pivaloyl-4-bromoindole’s unique combination of the pivaloyl group and bromine atom at specific positions on the indole ring imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14BrNO |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
1-(4-bromoindol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |
Clave InChI |
TUCSLJFSOTXKRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1C=CC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)


![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)
